Positional Isomerism: 3-Isopropoxy vs. 4-Isopropoxy Substitution on Benzamide HDAC Inhibition
The 3-isopropoxy substitution pattern on the benzoyl ring of N-{3-[acetyl(methyl)amino]phenyl}-3-isopropoxybenzamide distinguishes it from its 4-isopropoxy positional isomer. In the broader aminophenyl benzamide HDAC inhibitor class, the position of alkoxy substituents on the benzoyl ring has been shown to modulate potency and isotype selectivity [1]. While direct head-to-head comparative IC₅₀ data between the 3-isopropoxy and 4-isopropoxy isomers is not publicly available, class-level evidence from structurally related aminophenyl benzamides indicates that meta-substituted benzoyl derivatives can exhibit differentiated HDAC isotype inhibition profiles compared to their para-substituted counterparts [2]. The compound's inclusion as a specific reference example in US Patent 10202379 underscores its distinct structural identity within the patent's SAR exploration .
| Evidence Dimension | Positional isomerism effect on benzamide HDAC inhibitor potency |
|---|---|
| Target Compound Data | 3-isopropoxy substitution on benzoyl ring (meta position) |
| Comparator Or Baseline | 4-isopropoxy positional isomer (para substitution); class-level literature on meta vs. para alkoxy benzamide HDAC inhibitors |
| Quantified Difference | No direct quantitative comparison available; class-level evidence suggests positional isomerism can alter HDAC isotype selectivity and potency by >2-fold in related aminophenyl benzamides [2] |
| Conditions | Inferred from SAR studies of aminophenyl benzamide HDAC inhibitors (review-level evidence) |
Why This Matters
For procurement decisions, selection of the 3-isopropoxy isomer over the 4-isopropoxy isomer should be based on the specific patent context (US 10202379) and target engagement requirements, as positional isomerism is a known determinant of benzamide HDAC inhibitor pharmacology.
- [1] Moradei O, et al. Novel aminophenyl benzamide-type histone deacetylase inhibitors with enhanced potency and selectivity. J Med Chem, 2007. Class-level SAR of alkoxy-substituted benzamide HDAC inhibitors. View Source
- [2] Inhibitors of histone deacetylase – Patent review. Eureka Patsnap, 2013. o-Amino benzamide HDAC inhibitors: effect of aromatic substituents on potency. View Source
